2-(3-Bromopropoxy)benzaldehyde
Overview
Description
2-(3-Bromopropoxy)benzaldehyde is an organic compound with the chemical formula C10H11BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound features a benzaldehyde moiety substituted with a 3-bromopropoxy group, making it a valuable building block in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Bromopropoxy)benzaldehyde typically involves the reaction of benzaldehyde with 3-bromopropylmagnesium bromide under appropriate conditions. This reaction generates 3-bromopropylbenzyl alcohol, which is then oxidized to form the desired aldehyde .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may include distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-(3-Bromopropoxy)benzoic acid.
Reduction: 2-(3-Bromopropoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromopropoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromopropoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, forming a covalent bond with a nucleophilic residue. This interaction can block the enzyme’s activity, providing insights into its function and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethoxy)benzaldehyde
- 2-(4-Bromopropoxy)benzaldehyde
- 2-(5-Bromopropoxy)benzaldehyde
- 2-(6-Bromopropoxy)benzaldehyde
Uniqueness
2-(3-Bromopropoxy)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the 3-bromopropoxy group allows for selective reactions and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(3-bromopropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICQIIJKZUOCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292607 | |
Record name | 2-(3-bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17954-11-9 | |
Record name | NSC84067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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